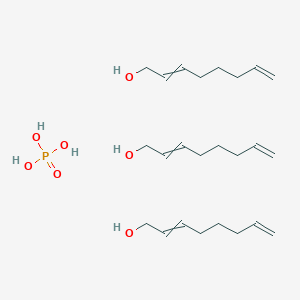
Phosphoric acid--octa-2,7-dien-1-ol (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid–octa-2,7-dien-1-ol (1/3) is a compound with the molecular formula C24H45O7P and a molecular weight of 476.584 g/mol It is a derivative of octa-2,7-dien-1-ol, a compound characterized by the presence of two double bonds in its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–octa-2,7-dien-1-ol (1/3) typically involves the reaction of octa-2,7-dien-1-ol with phosphoric acid. The reaction conditions often include:
Temperature: Moderate temperatures to ensure the stability of the double bonds.
Catalysts: Acidic catalysts to facilitate the esterification process.
Solvents: Organic solvents such as dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reactants and controlled environments ensures the production of high-quality phosphoric acid–octa-2,7-dien-1-ol (1/3).
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid–octa-2,7-dien-1-ol (1/3) can undergo various chemical reactions, including:
Oxidation: The double bonds in the octa-2,7-dien-1-ol moiety can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated compound.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) for oxidation reactions.
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl or acyl phosphates.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid–octa-2,7-dien-1-ol (1/3) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving phosphate groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of phosphoric acid–octa-2,7-dien-1-ol (1/3) involves its interaction with molecular targets through its phosphate group and double bonds. The phosphate group can participate in phosphorylation reactions, which are crucial in various biochemical pathways. The double bonds can undergo addition reactions, leading to the formation of new compounds with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octa-2,7-dien-1-ol: The parent compound without the phosphate group.
Phosphoric acid–octa-2,7-dien-1-ol (1/2): A similar compound with a different stoichiometric ratio of phosphoric acid.
Octa-2,7-dien-1-ol, propanoic acid: Another derivative with a propanoic acid group instead of phosphoric acid.
Uniqueness
Phosphoric acid–octa-2,7-dien-1-ol (1/3) is unique due to the presence of both a phosphate group and double bonds, which confer distinct chemical reactivity and potential applications. Its ability to participate in phosphorylation and addition reactions makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
176533-62-3 |
|---|---|
Molekularformel |
C24H45O7P |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
octa-2,7-dien-1-ol;phosphoric acid |
InChI |
InChI=1S/3C8H14O.H3O4P/c3*1-2-3-4-5-6-7-8-9;1-5(2,3)4/h3*2,6-7,9H,1,3-5,8H2;(H3,1,2,3,4) |
InChI-Schlüssel |
FETIOROJEMSSIB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCC=CCO.C=CCCCC=CCO.C=CCCCC=CCO.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
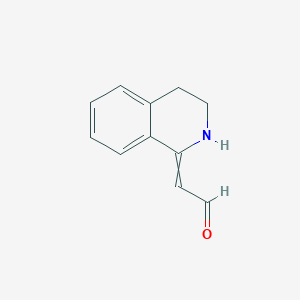
![5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one](/img/structure/B12550887.png)
![Methanone, bis[2-(acetyloxy)-3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B12550900.png)
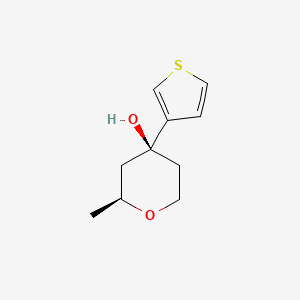
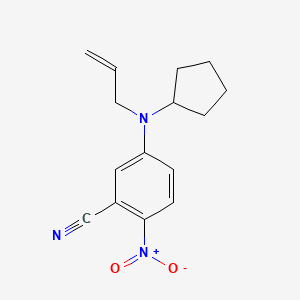
![1H-Imidazole, 1-[1-(5-methyl-2-thienyl)-2-(4-nitrophenyl)ethyl]-](/img/structure/B12550907.png)
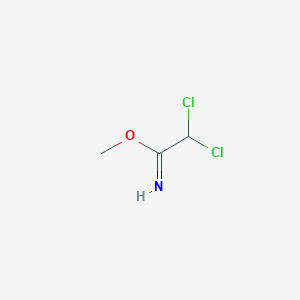
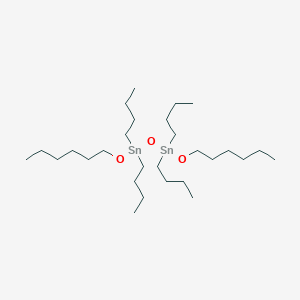
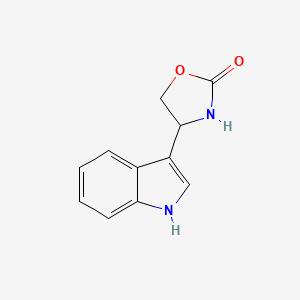
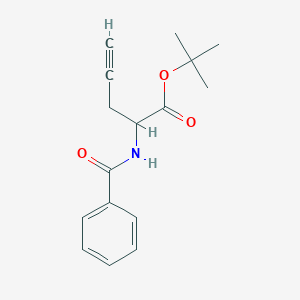
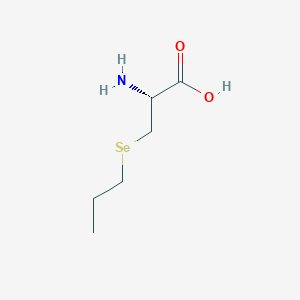
![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)

